Empagliflozin Tetraacetoxy

Analytical reference standard HPLC method validation Impurity profiling

Empagliflozin Tetraacetoxy (CAS 1620758-21-5; also referred to as Peracetyl Empagliflozin, CAS 915095-99-7) is a fully acetylated derivative of the sodium-glucose co-transporter 2 (SGLT2) inhibitor empagliflozin. It belongs to the class of peracetylated C-glucoside intermediates and is primarily encountered as a synthetic precursor in the manufacturing route of empagliflozin or as a process-related impurity requiring rigorous analytical control.

Molecular Formula C32H37ClO12
Molecular Weight 649.1 g/mol
Cat. No. B13440327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpagliflozin Tetraacetoxy
Molecular FormulaC32H37ClO12
Molecular Weight649.1 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H37ClO12/c1-18(34)40-17-28-29(41-19(2)35)30(42-20(3)36)31(43-21(4)37)32(38-5,45-28)24-8-11-27(33)23(15-24)14-22-6-9-25(10-7-22)44-26-12-13-39-16-26/h6-11,15,26,28-31H,12-14,16-17H2,1-5H3/t26-,28+,29+,30-,31+,32-/m0/s1
InChIKeyFOSXACRGMMUSHZ-SRTFTMACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Empagliflozin Tetraacetoxy for Procurement: Sourcing a Critical SGLT2 Inhibitor Intermediate and Reference Standard


Empagliflozin Tetraacetoxy (CAS 1620758-21-5; also referred to as Peracetyl Empagliflozin, CAS 915095-99-7) is a fully acetylated derivative of the sodium-glucose co-transporter 2 (SGLT2) inhibitor empagliflozin . It belongs to the class of peracetylated C-glucoside intermediates and is primarily encountered as a synthetic precursor in the manufacturing route of empagliflozin or as a process-related impurity requiring rigorous analytical control [1]. The tetraacetoxy form masks the four hydroxyl groups of the glucitol moiety, substantially altering physicochemical properties relative to the parent drug. Commercially, the compound is supplied as a reference standard (typically ≥95% or ≥98% purity) for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2][3].

Why Not Any SGLT2 Intermediate Suffices: The Measurable Consequences of Using Non-Empagliflozin-Specific Tetraacetoxy Derivatives


Peracetylated intermediates of SGLT2 inhibitors are not interchangeable across drug substances. Empagliflozin Tetraacetoxy bears the chlorinated diarylmethane core and the (S)-tetrahydrofuran-3-yloxy side chain that are unique to empagliflozin; the corresponding intermediates of canagliflozin (thiophene-containing), dapagliflozin (ethoxy-bearing), or ertugliflozin differ in both molecular mass and chromatographic behavior [1][2]. Using a non-empagliflozin-specific peracetyl intermediate in an ANDA or QC program introduces a mismatch between the reference standard and the target analyte, invalidating system suitability criteria such as relative retention time (RRT), resolution, and relative response factor (RRF) [3]. Furthermore, the molecular formula differs between the two commonly encountered forms—C₃₂H₃₇ClO₁₂ (MW 649.09) for the methyl glycoside tetraacetoxy and C₃₁H₃₅ClO₁₁ (MW 619.06) for the glucitol tetraacetate—meaning that procurement of the incorrect CAS number leads to a structurally distinct compound with different UV absorption, LC-MS fragmentation, and solubility characteristics .

Quantitative Differentiation of Empagliflozin Tetraacetoxy: Evidence-Based Comparison Against Closest Analogs and In-Class Intermediates


Molecular Identity and Chromatographic Discrimination: Empagliflozin Tetraacetoxy vs. Empagliflozin Parent and Non-Empagliflozin Peracetyl Intermediates

Empagliflozin Tetraacetoxy (CAS 1620758-21-5, C₃₂H₃₇ClO₁₂, MW 649.09) is chromatographically resolved from the parent drug empagliflozin (CAS 864070-44-0, C₂₃H₂₇ClO₇, MW 450.91) and from other empagliflozin impurities in validated stability-indicating HPLC methods. In a USP-based system suitability protocol, empagliflozin elutes at approximately 3.84 min with a theoretical plate count >9,000, while Impurity 1 elutes at 5.74 min with >14,000 plates, achieving resolution >10.0 [1]. The molecular weight difference of 198.18 g/mol between the tetraacetoxy derivative and empagliflozin enables unambiguous discrimination by LC-MS. When compared to Canagliflozin Tetraacetoxy (C₂₈H₂₇ClO₉S, MW 575.03) [2], the empagliflozin-specific derivative differs in molecular formula by C₄H₁₀O₄ (i.e., lacks sulfur, bears an additional oxygen-containing tetrahydrofuran ring), resulting in distinct MS/MS fragmentation and UV λmax profiles that preclude interchangeable use in empagliflozin-specific analytical methods [3].

Analytical reference standard HPLC method validation Impurity profiling

Acetyl-Group-Driven Lipophilicity Shift: Predicted logP Increase of Empagliflozin Tetraacetoxy Over Parent Empagliflozin

The peracetylation of empagliflozin's four glucitol hydroxyl groups replaces four hydrogen-bond donors with four acetyl esters, eliminating all H-bond donor capacity on the sugar moiety while adding four H-bond acceptors. Empagliflozin parent has a measured logP of approximately 1.8 and an xlogp of 2.0 [1]. Although an experimentally measured logP for the tetraacetoxy derivative has not been published, the quantitative structural change—loss of 4 H-bond donors (OH → OAc)—predicts a logP increase of approximately 0.8–1.2 log units based on fragment-based calculation methods (ACD/Labs and XLogP3 consensus), yielding an estimated logP range of 2.6–3.0 [2]. This class-level inference is consistent with the observed chromatographic behavior on reversed-phase HPLC, where the tetraacetoxy derivative exhibits longer retention than empagliflozin and requires higher organic content for elution [3]. In contrast, the monoacetyl empagliflozin impurity (single OH → OAc conversion) retains three H-bond donors and shows a more modest lipophilicity increase, occupying an intermediate chromatographic position.

Lipophilicity Solubility Chromatographic retention

Stability-Indicating Power: Forced Degradation Behavior of Empagliflozin Tetraacetoxy Under ICH Stress Conditions

Validated stability-indicating HPLC methods for empagliflozin drug substance achieve resolution >2.0 for all six process-related impurities, including the tetraacetoxy derivative, under ICH Q2(R1) stress conditions [1]. When empagliflozin bulk drug is subjected to oxidative (H₂O₂), alkaline (NaOH), hydrolytic (HCl/heat), thermal (80°C), and photolytic (UV 254 nm) stress, the tetraacetoxy impurity peak remains chromatographically pure (peak purity >995) and mass balance ranges from 95% to 105%, confirming the method's specificity [1]. The acetyl ester groups of the tetraacetoxy derivative are susceptible to alkaline hydrolysis, regenerating empagliflozin, which means the compound serves a dual role: as an impurity marker in stability studies and as a positive control for forced degradation method validation. By contrast, the non-acetylated empagliflozin-related impurities (e.g., des-tetrahydrofuran impurity, CAS 864070-37-1) show different degradation kinetics under alkaline conditions, lacking the ester hydrolysis pathway . The LOD and LOQ values established for synthetic impurities in the published method are 35 ng·mL⁻¹ and 115 ng·mL⁻¹ (Impurity A) and 15 ng·mL⁻¹ and 35 ng·mL⁻¹ (Impurity B), with method precision <2.0% RSD for empagliflozin and <5.0% for synthetic impurities [2].

Forced degradation Stability-indicating method Quality control

Regulatory-Grade Characterization: ISO 17034 Certified Reference Material vs. Non-Certified Technical-Grade Intermediates

Empagliflozin Tetraacetoxy is available as an ISO 17034-certified reference material (CRM) from multiple accredited suppliers, with purity specifications of >95% (CAS 1620758-21-5, CATO) [1] and ≥98% (CAS 915095-99-7, multiple vendors) [2]. CATO's certified standard is produced under a dual-accredited ISO 17034 quality system (ANAB and CNAS) and is supplied with a comprehensive Certificate of Analysis that includes NMR (¹H, ¹³C), MS, HPLC, IR, UV, water content (KF), and residue on ignition data [1]. This certification package directly fulfills the requirements of the 2020 Chinese NMPA Drug Registration Inspection Working Procedure, which mandates that applicants provide reference standards with sufficient quantity and characterization data to support registration testing [1]. In contrast, technical-grade peracetyl empagliflozin intermediates (e.g., CAS 915095-99-7 at 98% purity by HPLC only) are typically supplied with minimal characterization (HPLC purity and MS only) and lack the full structure-elucidation report (SER) and traceability documentation required for ANDA/NDA submissions [3]. The quantifiable procurement advantage is the avoidance of costly in-house re-characterization (estimated 2–4 weeks of analytical effort per batch) and the reduction of regulatory query risk during dossier review [1].

Reference standard certification ISO 17034 Regulatory compliance

Synthesis-Specific Role: Empagliflozin Tetraacetoxy as a C-Glycosidation Precursor Distinct from Alternative Hydroxyl-Protected Intermediates

In the patented synthesis of empagliflozin, the tetraacetoxy-protected glucoside serves as a critical precursor in the key C-glycosidation step, where the acetylated glucose derivative reacts as a glycosyl donor with the chlorinated diarylmethane aglycone [1]. The acetyl protecting groups provide several quantitative advantages over alternative hydroxyl-protecting strategies: (i) acetyl groups are orthogonal to the tetrahydrofuran ether, which is stable to the acetylation conditions (acetic anhydride/pyridine in dichloromethane) and the subsequent Friedel-Crafts-type C-glycosidation promoted by composite organometallic reagents at −78°C to −10°C ; (ii) the acetate esters can be cleanly removed under mild basic methanolysis (NaOMe/MeOH) to liberate empagliflozin without affecting the tetrahydrofuran ring or the benzylic C–C bond [2]; (iii) the crystalline nature of the tetraacetoxy intermediate facilitates purification by recrystallization, with reported yields exceeding 80% for the deprotection step at multi-kilogram scale [1]. In contrast, benzyl-protected intermediates require hydrogenolysis (H₂/Pd-C), which carries safety risks at scale and can over-reduce the aryl chloride [2], while silyl-protected intermediates (e.g., TMS, TBS) are more expensive, moisture-sensitive, and generate fluoride-containing waste streams [1].

C-glycosidation Synthetic intermediate Protecting group strategy

In Silico Toxicity Assessment: Non-Mutagenic Classification of Empagliflozin Tetraacetoxy vs. Genotoxic Structural Alert in Alternative SGLT2 Impurities

In silico toxicity prediction using ICH M7-compliant QSAR models (DEREK Nexus and Sarah Nexus) classified empagliflozin synthetic impurities—including the tetraacetoxy derivative—as non-mutagenic and non-clastogenic, with no structural alerts for DNA reactivity [1][2]. Published Ames and micronucleus test data on structurally related gliflozin dimer impurities confirmed the in silico predictions, showing no evidence of mutagenicity or clastogenicity under standard test conditions [2]. This is quantitatively distinct from certain other SGLT2 inhibitor process impurities that contain genotoxic structural alerts: for example, tosylate ester impurities (methyl tosylate, ethyl tosylate) encountered in empagliflozin synthesis are classified as Class 2 genotoxic impurities requiring control below the threshold of toxicological concern (TTC) of 1.5 μg/day [3]. The tetraacetoxy impurity, lacking sulfonate ester, epoxide, or aromatic amine functional groups, falls outside the ICH M7 cohort-of-concern and is manageable under the standard qualification threshold (0.15% or 1.0 mg/day, whichever is lower) per ICH Q3A [1].

In silico toxicology Genotoxicity ICH M7

Optimal Procurement and Deployment Scenarios for Empagliflozin Tetraacetoxy in Pharmaceutical R&D and QC


ANDA/DMF Reference Standard for Impurity Profiling of Empagliflozin Drug Substance and Finished Dosage Forms

Procure the ISO 17034-certified Empagliflozin Tetraacetoxy (CAS 1620758-21-5, ≥95% purity) as the primary reference standard for HPLC/UV impurity profiling in ANDA submission batches. The comprehensive CoA (NMR, MS, HPLC, IR, UV, KF) satisfies ICH Q2(R1) and NMPA registration requirements for reference standard characterization [1]. Use at a specification limit of ≤0.15% relative to the empagliflozin peak, consistent with ICH Q3A qualification thresholds for non-genotoxic impurities, with system suitability confirmed by resolution >2.0 from the parent drug and adjacent impurities [2].

Stability-Indicating Method Validation: Forced Degradation Positive Control for Ester Hydrolysis Detection

Employ Empagliflozin Tetraacetoxy as the positive control in alkaline forced degradation studies (0.1 N NaOH, 25°C, 48 h) to demonstrate the method's ability to detect ester hydrolysis of acetylated process impurities. The tetraacetoxy impurity undergoes clean conversion to empagliflozin under these conditions, providing an unambiguous marker for hydrolysis pathway monitoring and mass balance verification (target range 95–105%) [3]. This application is unique to acetylated impurities and cannot be substituted with non-acetylated analogs.

Synthetic Intermediate for Late-Stage Empagliflozin Manufacturing: Multi-Kilogram Scale C-Glycosidation Precursor

For process chemistry and CDMO teams, procure Empagliflozin Tetraacetoxy (CAS 915095-99-7, ≥98% purity, technical grade) as the glycosyl donor precursor in the convergent synthesis of empagliflozin via organometallic C-glycosidation at −78 to −10°C, followed by NaOMe/MeOH deprotection to liberate the API in >80% yield [4]. The crystalline intermediate enables purification by recrystallization, reducing the burden on preparative chromatography and facilitating technology transfer to pilot-plant scale [4].

LC-MS/MS Method Development: System Suitability Marker for Retention Time and Ionization Efficiency Calibration

Use Empagliflozin Tetraacetoxy as a retention-time and ionization-efficiency calibration standard in UPLC-QTOF/MS methods for trace impurity quantification. Its molecular ion ([M+H]⁺ at m/z 649.2 for CAS 1620758-21-5 or m/z 619.2 for CAS 915095-99-7), distinct MS/MS fragmentation pattern, and increased lipophilicity (predicted logP 2.6–3.0 vs. 1.8 for empagliflozin) provide clear chromatographic separation and unambiguous mass identification, enabling reliable peak assignment in complex impurity profiles [5].

Quote Request

Request a Quote for Empagliflozin Tetraacetoxy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.